3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide
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Overview
Description
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a pyridine-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide groups. One common method involves the use of sulfonyl chlorides and amines under mild reaction conditions . The reaction can be catalyzed by various agents, including copper catalysts, to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine sulfonamides and triazolo-pyridine sulfonamides, which share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the cyclopropoxy group, in particular, adds to its chemical stability and potential for diverse applications .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-(methylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-11-7-4-5-12-9(16(10,13)14)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
POUYXHGUNNMGLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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